

Application Notes and Protocols for Amthamine Dihydrobromide Dose-Response Curve Generation

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Compound of Interest

Compound Name: Amthamine dihydrobromide

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Introduction

Amthamine dihydrobromide is a potent and highly selective agonist for the histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Its selectivity makes it an invaluable tool for investigating the physiological and pharmacological roles of the H2 receptor, distinguishing its effects from those mediated by other histamine receptor subtypes (H1, H3, and H4).[1][3] Amthamine has been demonstrated to be as potent as, or slightly more potent than, histamine itself in activating H2 receptors.[4][5]

The primary signaling pathway associated with H2 receptor activation involves the coupling to Gs proteins, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This signaling cascade mediates various physiological responses, most notably the stimulation of gastric acid secretion.[3][7] Amthamine has been shown to induce a dose-dependent increase in gastric acid secretion in various in vivo and in vitro models.[7]

These application notes provide detailed protocols for generating a dose-response curve for **amthamine dihydrobromide** in a cell-based in vitro system, a fundamental technique for characterizing its potency and efficacy.

Data Presentation

The following tables summarize the quantitative data for **amthamine dihydrobromide's** activity at the histamine H2 receptor across different experimental models.

Table 1: In Vitro Potency and Efficacy of **Amthamine Dihydrobromide**

Experimental Model	Parameter	Value	Reference
Guinea Pig Right Atrium	pD2	6.21	[5]
Guinea Pig Papillary Muscle	pD2	6.17	[4]
Human Atrium	pD2	5.38	[4]
Rat Isolated Gastric Fundus	EC50	18.9 μ M	[7]
Human Eosinophils (EPO release inhibition)	IC50	0.4 μ M	[3]
CHO cells expressing human H2 receptor	pKi	5.2	
U-937 human monocytic cell line (cAMP generation)	EC50	3.2-4.6 μ M (as histamine)	[8]

Table 2: In Vivo Potency of **Amthamine Dihydrobromide**

Experimental Model	Parameter	Value	Route of Administration	Reference
Conscious Cats (gastric fistula)	ED50	0.069 µmol/kg/h	Intravenous Infusion	[7]
Anesthetized Rats (lumen-perfused stomach)	ED50	11.69 µmol/kg	Intravenous	[7]
Anesthetized Rat (vasodepressor response)	Dose Range	0.03-3 µmol/kg	Intravenous	[9]

Experimental Protocols

Protocol 1: In Vitro Amthamine Dose-Response Curve Generation using a cAMP Assay in CHO-K1 Cells Stably Expressing the Human Histamine H2 Receptor

This protocol outlines the steps to determine the potency (EC50) of **amthamine dihydrobromide** by measuring its ability to stimulate cAMP production in a recombinant cell line.

Materials:

- CHO-K1 cells stably expressing the human histamine H2 receptor
- Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotic
- Phosphate-Buffered Saline (PBS)
- Cell dissociation reagent (e.g., Trypsin-EDTA)
- Assay buffer (e.g., HBSS or PBS with 0.1% BSA)

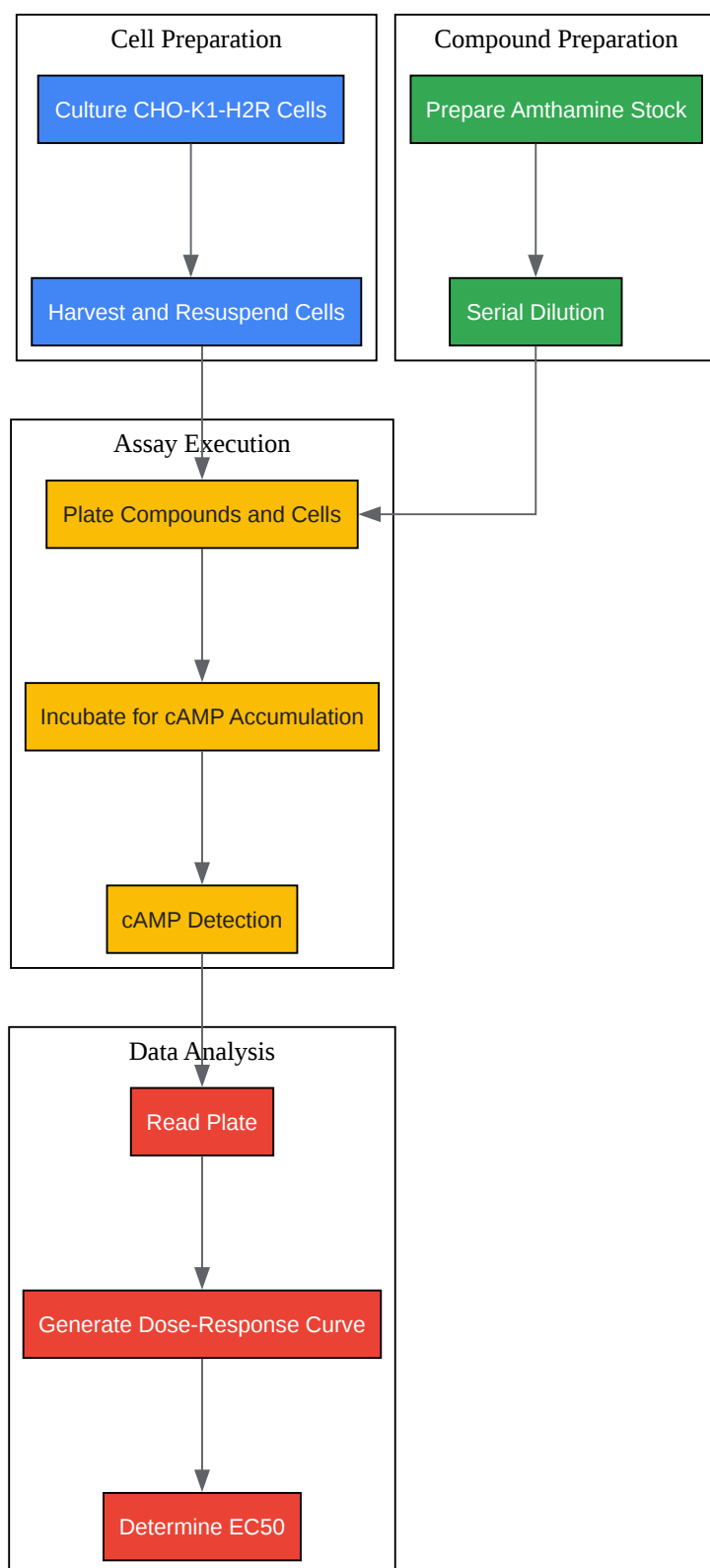
- Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation
- **Amthamine dihydrobromide** (powder)
- cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based)
- 384-well white microplates
- HTRF-compatible plate reader (or appropriate reader for the chosen cAMP assay)

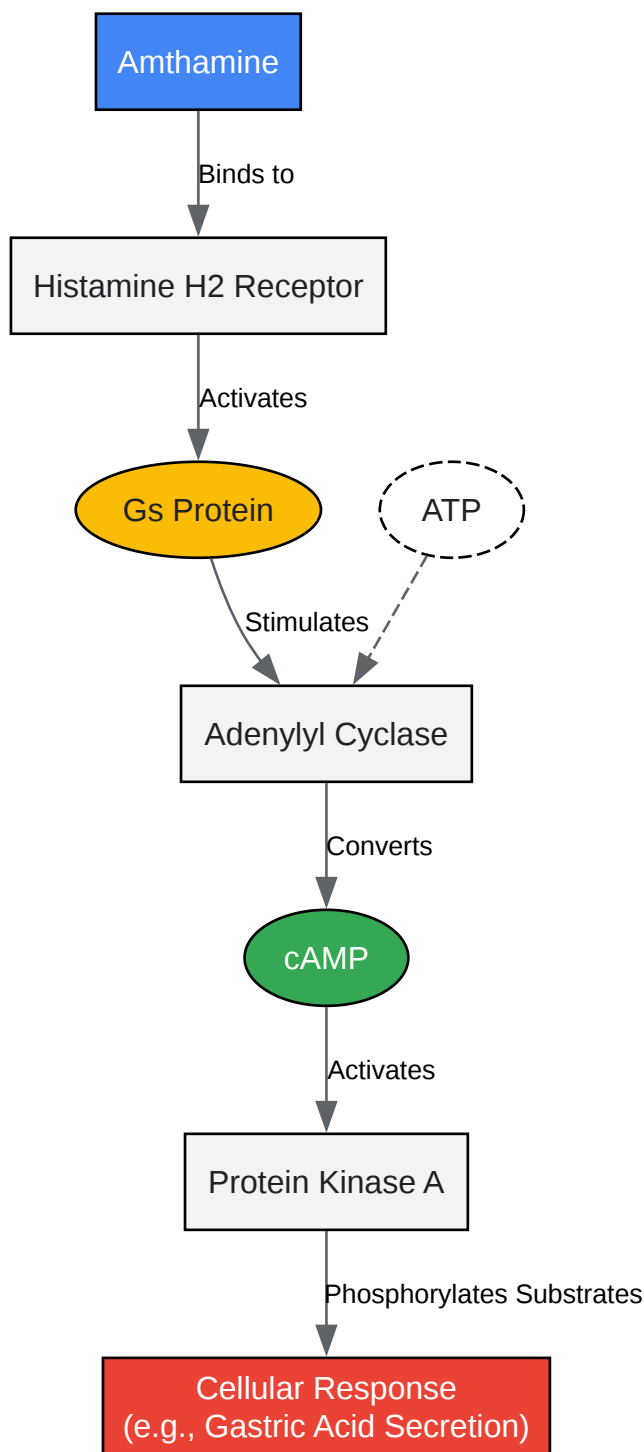
Procedure:

- Cell Culture:
 - Culture the CHO-K1 cells expressing the human H2 receptor in T75 flasks until they reach 80-90% confluency.
 - On the day of the assay, wash the cells with PBS and detach them using a cell dissociation reagent.
 - Resuspend the cells in assay buffer and perform a cell count to determine the cell density.
 - Dilute the cells to the desired concentration as recommended by the cAMP assay kit manufacturer.
- Compound Preparation:
 - Prepare a stock solution of **amthamine dihydrobromide** in sterile water or an appropriate solvent.
 - Perform a serial dilution of the **amthamine dihydrobromide** stock solution in assay buffer to create a range of concentrations. A typical 11-point dilution series might start at a high concentration (e.g., 1 mM) and decrease by a factor of 10 for each subsequent dilution. Include a vehicle control (assay buffer only).
- Cell Stimulation:

- Dispense a small volume (e.g., 5 μ L) of each **amthamine dihydrobromide** dilution into the wells of a 384-well plate.
- Add an equal volume (e.g., 5 μ L) of the cell suspension to each well.
- Include wells with cells and vehicle only (basal control) and wells with a known activator of adenylyl cyclase (e.g., forskolin) as a positive control.
- Seal the plate and incubate at room temperature for 30-60 minutes to allow for cAMP accumulation.
- cAMP Detection:
 - Following the incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding a lysis buffer and then the detection reagents.
- Data Analysis:
 - The raw data (e.g., fluorescence ratio for HTRF) is collected by the plate reader.
 - Generate a standard curve using known concentrations of cAMP to convert the raw data into cAMP concentrations.
 - Plot the cAMP concentration (Y-axis) against the logarithm of the **amthamine dihydrobromide** concentration (X-axis).
 - Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, SigmaPlot).
 - From the curve, determine the EC50 value, which is the concentration of **amthamine dihydrobromide** that produces 50% of the maximal response.

Mandatory Visualizations





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